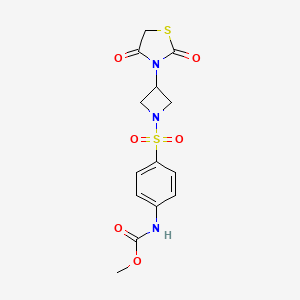

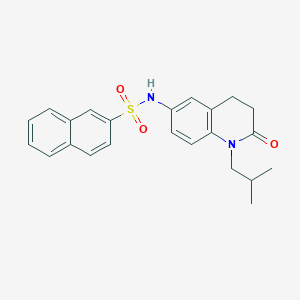

![molecular formula C16H10N2O4 B2581232 2-[(1,3-benzoxazol-2-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1092344-52-9](/img/structure/B2581232.png)

2-[(1,3-benzoxazol-2-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

Synthesis Analysis

Benzoxazole derivatives can be synthesized through various methods. One method involves the reaction of ortho-substituted anilines with functionalized orthoesters . Another method involves the aminocarbonylation of 2-aminophenols with aryl and vinyl bromides, followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis

The molecular structure of benzoxazole consists of a benzene ring fused with an oxazole ring . The exact structure of “2-[(1,3-benzoxazol-2-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione” could not be found.Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. For example, they can be used as starting materials for different mechanistic approaches in drug discovery . The specific chemical reactions of “this compound” could not be found.Physical And Chemical Properties Analysis

Benzoxazole is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C. It is insoluble in water . The specific physical and chemical properties of “this compound” could not be found.科学的研究の応用

Synthesis and Chemical Properties

Recent research has focused on the synthesis of novel compounds containing benzoxazole moieties, which are valued for their diverse applications in material science and pharmacology. For instance, Hassanien et al. (2022) detailed the synthesis and DFT studies of novel compounds for potential antioxidant and antitumor activities, utilizing halo-reagents and demonstrating the compounds' promising biological applications (Hassanien, Abd El-Ghani, & Elbana, 2022). Another study by Bréhu, Fernandes, and Lavergne (2005) focused on the regioselective preparation of benzoxazole-diones from diaminophenol and aminoresorcinol, showcasing the chemical versatility of these compounds (Bréhu, Fernandes, & Lavergne, 2005).

Biological Applications

The research into the biological applications of benzoxazole derivatives is a vibrant field. Jiang and Hansen (2011) explored isatin 1,2,3-triazoles as potent inhibitors against caspase-3, highlighting the therapeutic potential of these compounds in apoptosis-related diseases (Jiang & Hansen, 2011). Additionally, the study by Czopek et al. (2020) on the impact of N-alkylamino substituents on serotonin receptor affinity and phosphodiesterase 10A inhibition of isoindole-1,3-dione derivatives provides insight into the potential psychiatric applications of these compounds (Czopek et al., 2020).

Materials Science and Photophysical Properties

In materials science, the photophysical properties of benzoxazole derivatives have been extensively studied. Akshaya et al. (2016) synthesized a novel phthalimide derivative and investigated its solvatochromic behavior, contributing to the understanding of solvent effects on fluorescence (Akshaya, Varghese, Lobo, Kumari, & George, 2016). This research aids in the development of new fluorescent materials for sensing and imaging applications.

作用機序

Target of Action

Similar compounds have been found to target enzymes like cathepsin s . Cathepsin S is a cysteine protease that plays a significant role in antigen presentation, bone remodeling, and other cellular processes .

Mode of Action

Benzoxazole derivatives are known for their wide spectrum of pharmacological activities . They have been used as a starting material for different mechanistic approaches in drug discovery .

Biochemical Pathways

Benzoxazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Benzoxazole derivatives have shown antimicrobial, antifungal, and anticancer activities . Some compounds have shown cytotoxicity to certain cancer cells .

Action Environment

Solvent effects can significantly influence the photophysics of benzoxazole derivatives .

将来の方向性

Benzoxazole derivatives have a wide range of pharmacological activities, making them promising candidates for drug development . Future research could focus on synthesizing new benzoxazole derivatives and investigating their biological activities. The specific future directions for “2-[(1,3-benzoxazol-2-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione” could not be found.

特性

IUPAC Name |

2-(1,3-benzoxazol-2-ylmethoxy)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4/c19-15-10-5-1-2-6-11(10)16(20)18(15)21-9-14-17-12-7-3-4-8-13(12)22-14/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFQQPWJLUZTLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-Dimethoxyphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B2581154.png)

![9-(3-chloro-2-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2581156.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chlorobenzoate](/img/structure/B2581158.png)

![Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate](/img/structure/B2581168.png)

![N-(4-Methylphenyl)-2-(1'-methylspiro[1H-quinazoline-2,4'-piperidine]-4-yl)sulfanylacetamide](/img/structure/B2581170.png)